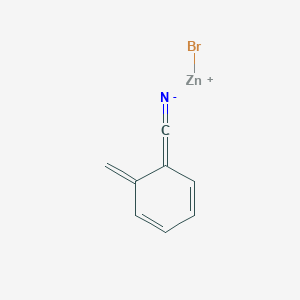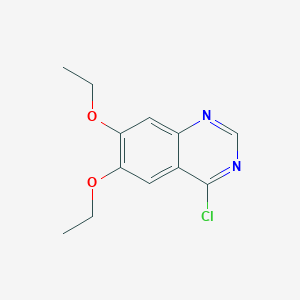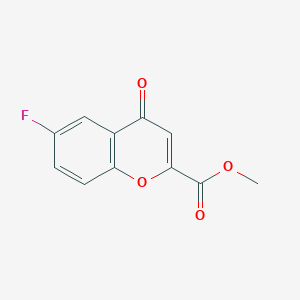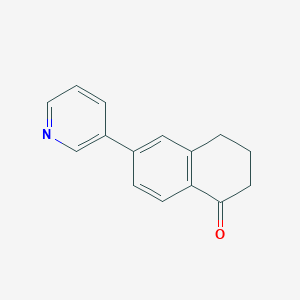
6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. Studies have shown that this compound can inhibit the activity of certain enzymes and receptors, which can lead to a variety of physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one have been studied extensively in vitro and in vivo. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in the body. Additionally, this compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease, by modulating the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has shown promising results in a variety of research areas, making it a versatile tool for scientists. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, this compound has shown potential as a tool for studying various signaling pathways in the body, which could lead to new insights into the mechanisms of disease. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective drugs in the future.
Conclusion:
In conclusion, 6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one is a promising chemical compound that has potential applications in various fields of research. Its relatively simple synthesis method, versatile applications, and promising results in various research areas make it a valuable tool for scientists. However, further research is needed to fully understand its mechanism of action and to develop more effective drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one has been studied extensively for its potential applications in various fields of research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
169192-56-7 |
|---|---|
Produktname |
6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one |
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
6-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-5-1-3-12-9-11(6-7-14(12)15)13-4-2-8-16-10-13/h2,4,6-10H,1,3,5H2 |
InChI-Schlüssel |
RECNFEXXVVRNBG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CN=CC=C3)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C3=CN=CC=C3)C(=O)C1 |
Synonyme |
6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)
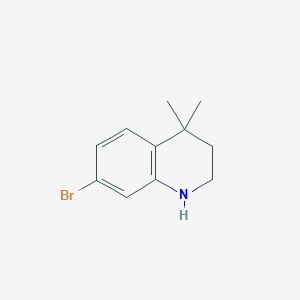
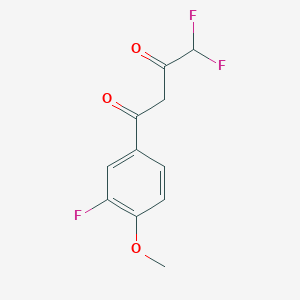
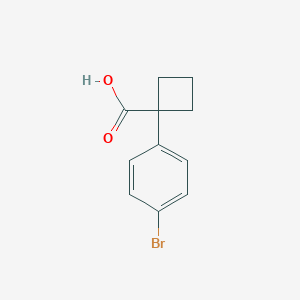
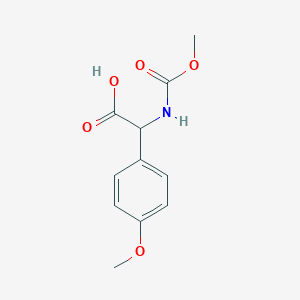
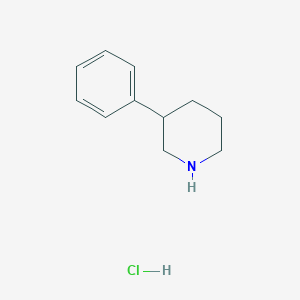

![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)



